molecular formula C14H10O4S2 B12858401 2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide

2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide

Cat. No.: B12858401
M. Wt: 306.4 g/mol
InChI Key: FSQNSVJKAJWADL-UHFFFAOYSA-N
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Description

2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a benzylidene group attached to a benzo[d][1,3]dithiole ring system, which is further oxidized to form tetraoxide. The presence of sulfur and oxygen atoms in the structure imparts distinct chemical properties, making it a subject of study in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylidene derivatives with dithiol compounds in the presence of oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature or slightly elevated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide stands out due to its tetraoxide functionality, which imparts distinct reactivity and stability. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .

Properties

Molecular Formula

C14H10O4S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-benzylidene-1λ6,3λ6-benzodithiole 1,1,3,3-tetraoxide

InChI

InChI=1S/C14H10O4S2/c15-19(16)12-8-4-5-9-13(12)20(17,18)14(19)10-11-6-2-1-3-7-11/h1-10H

InChI Key

FSQNSVJKAJWADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2S(=O)(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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